molecular formula C32H29ClN4O4 B11647990 [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (4-chloro-2-isopropyl-5-methylphenyl) ether

[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (4-chloro-2-isopropyl-5-methylphenyl) ether

Cat. No.: B11647990
M. Wt: 569.0 g/mol
InChI Key: WIOKFJQPYCZKNN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using various methods.

      Reaction Conditions: These may involve cyclization reactions, such as condensation of appropriate precursors.

      Industrial Production: Industrial-scale production methods are not well-established due to limited applications.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type. For example

      Major Products: These reactions may yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assessing its pharmacological properties, including potential as a drug candidate.

      Industry: Evaluating its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: It may modulate cellular signaling pathways (e.g., kinase pathways, GPCRs).

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this compound shows promise, further research is needed to unlock its full potential

    Properties

    Molecular Formula

    C32H29ClN4O4

    Molecular Weight

    569.0 g/mol

    IUPAC Name

    4-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C32H29ClN4O4/c1-18(2)24-15-25(33)19(3)14-26(24)40-16-27-35-31-29-28(20-6-10-22(38-4)11-7-20)30(21-8-12-23(39-5)13-9-21)41-32(29)34-17-37(31)36-27/h6-15,17-18H,16H2,1-5H3

    InChI Key

    WIOKFJQPYCZKNN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1Cl)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

    Origin of Product

    United States

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